α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 is a stable isotope-labeled compound with the molecular formula C14H14D3NO4 and a molecular weight of 266.31 g/mol. This compound is an isotopically labeled analogue of α-(3,4,5-trimethoxybenzylidene)-β-methoxypropylnitrile, which serves as an intermediate in the synthesis of various bioactive compounds, including Trimethoprim. The presence of deuterium (D) isotopes in its structure enhances its utility in research applications, particularly in metabolic studies and chemical analysis .
α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 falls under the category of small organic molecules. It is classified as a nitrile due to the presence of the cyano group (-C≡N) and features a complex aromatic structure that includes methoxy groups, contributing to its reactivity and biological activity.
The synthesis of α-(3,4,5-trimethoxybenzylidene)-β-methoxypropylnitrile-d3 typically involves several steps:
Technical details regarding specific reaction conditions (temperature, time, solvent) are often proprietary or detailed in specialized literature .
The molecular structure of α-(3,4,5-trimethoxybenzylidene)-β-methoxypropylnitrile-d3 can be represented by its canonical SMILES notation: COCC(=CC1=CC(=C(C(=C1)OC)OC)OC)C#N
. The compound features a complex arrangement of aromatic rings and functional groups that contribute to its chemical properties.
α-(3,4,5-trimethoxybenzylidene)-β-methoxypropylnitrile-d3 can participate in various chemical reactions typical of nitriles and aromatic compounds:
Technical details regarding specific reaction conditions may vary based on the desired outcomes .
The mechanism of action for compounds like α-(3,4,5-trimethoxybenzylidene)-β-methoxypropylnitrile-d3 often involves interaction with biological targets such as enzymes or receptors. For example:
Data supporting these mechanisms typically involve IC50 values that quantify the potency of inhibition against specific biological targets.
Relevant analyses may include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for confirmation of structure and purity .
α-(3,4,5-trimethoxybenzylidene)-β-methoxypropylnitrile-d3 has several applications in scientific research:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: